molecular formula C44H28N4Pd B1143877 meso-Tetraphenylporphyrin-Pd(II) CAS No. 14187-13-4

meso-Tetraphenylporphyrin-Pd(II)

Cat. No.: B1143877
CAS No.: 14187-13-4
M. Wt: 719.153
InChI Key:
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Description

meso-Tetraphenylporphyrin-Pd(II): is a synthetic porphyrin compound where a palladium ion is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of palladium into the porphyrin structure enhances its chemical and physical properties, making it useful in various scientific and industrial applications .

Scientific Research Applications

Safety and Hazards

Safety data sheets recommend avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

Future Directions

The future directions of research on meso-Tetraphenylporphyrin-Pd(II) could involve further exploration of its potential uses in diverse scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetraphenylporphyrin-Pd(II) typically involves the condensation of pyrrole with benzaldehyde to form meso-Tetraphenylporphyrin, followed by the insertion of palladium. The reaction is usually carried out under anaerobic conditions to prevent oxidation .

  • Condensation Reaction:

      Reactants: Pyrrole and benzaldehyde

      Conditions: Acidic medium, typically using trifluoroacetic acid or acetic acid as a catalyst

      Temperature: 145-155°C

      Duration: Several days

  • Palladium Insertion:

      Reactants: meso-Tetraphenylporphyrin and palladium chloride

      Conditions: Reflux in a suitable solvent such as dichloromethane or chloroform

      Temperature: Room temperature to reflux

      Duration: Several hours

Industrial Production Methods: Industrial production of meso-Tetraphenylporphyrin-Pd(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: meso-Tetraphenylporphyrin-Pd(II) undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Oxygen or hydrogen peroxide

      Conditions: Ambient temperature and pressure

      Products: Oxidized porphyrin derivatives

  • Reduction:

      Reagents: Sodium borohydride or lithium aluminum hydride

      Conditions: Room temperature

      Products: Reduced porphyrin derivatives

  • Substitution:

      Reagents: Halogens or other electrophiles

      Conditions: Room temperature to reflux

      Products: Substituted porphyrin derivatives

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophiles: Halogens, alkyl halides

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted porphyrin derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

meso-Tetraphenylporphyrin-Pd(II) can be compared with other metalloporphyrins, such as:

Uniqueness: meso-Tetraphenylporphyrin-Pd(II) is unique due to its specific catalytic properties and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of meso-Tetraphenylporphyrin-Pd(II) can be achieved through a multistep reaction pathway involving the use of appropriate starting materials and reagents.", "Starting Materials": [ "1,3-diphenylacetone", "pyrrole", "Pd(OAc)2", "Zn(OAc)2", "acetic acid", "NaOAc", "HCl", "NaOH", "ethanol", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of meso-Tetraphenylporphyrin", "a. Dissolve 1,3-diphenylacetone (1.0 g) and pyrrole (1.0 g) in acetic acid (20 mL) and add NaOAc (1.5 g).", "b. Heat the mixture at 100°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture and add HCl (10 mL) to adjust the pH to 2-3.", "d. Extract the product with chloroform (3 x 50 mL) and dry over anhydrous Na2SO4.", "e. Concentrate the chloroform solution to obtain meso-Tetraphenylporphyrin as a dark purple solid.", "Step 2: Synthesis of meso-Tetraphenylporphyrin-Pd(II)", "a. Dissolve meso-Tetraphenylporphyrin (0.5 g) and Pd(OAc)2 (0.5 g) in ethanol (20 mL).", "b. Add Zn(OAc)2 (1.0 g) and NaOH (1.0 g) to the mixture and stir at room temperature for 24 hours.", "c. Filter the reaction mixture and wash the solid with water.", "d. Extract the product with chloroform (3 x 50 mL) and dry over anhydrous Na2SO4.", "e. Concentrate the chloroform solution to obtain meso-Tetraphenylporphyrin-Pd(II) as a dark purple solid." ] }

CAS No.

14187-13-4

Molecular Formula

C44H28N4Pd

Molecular Weight

719.153

Synonyms

5,10,15,20-Tetraphenyl-21H,23H-porphine palladium(II)

Origin of Product

United States

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